(5-iodo-1-benzofuran-3-yl) acetate
Overview
Description
(5-iodo-1-benzofuran-3-yl) acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 5-position and an acetate group at the 3-position of the benzofuran ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodo-1-benzofuran-3-yl) acetate typically involves the iodination of a benzofuran precursor followed by acetylation. One common method is the iodination of 1-benzofuran-3-yl acetate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-iodo-1-benzofuran-3-yl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under specific conditions.
Acetylation and Deacetylation: The acetate group can be introduced or removed through acetylation or deacetylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (5-azido-1-benzofuran-3-yl) acetate .
Scientific Research Applications
(5-iodo-1-benzofuran-3-yl) acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying the mechanisms of action of benzofuran derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (5-iodo-1-benzofuran-3-yl) acetate involves its interaction with specific molecular targets in biological systems. The iodine atom and acetate group can influence the compound’s binding affinity and selectivity towards these targets. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-1-benzofuran-3-yl) acetate
- (5-chloro-1-benzofuran-3-yl) acetate
- (5-fluoro-1-benzofuran-3-yl) acetate
Uniqueness
Compared to its analogs, (5-iodo-1-benzofuran-3-yl) acetate has unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions with biological targets. This makes this compound particularly valuable in medicinal chemistry and other research applications .
Properties
Molecular Formula |
C10H7IO3 |
---|---|
Molecular Weight |
302.06 g/mol |
IUPAC Name |
(5-iodo-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C10H7IO3/c1-6(12)14-10-5-13-9-3-2-7(11)4-8(9)10/h2-5H,1H3 |
InChI Key |
APHMTZHXMGULRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=COC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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